3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 4-chlorophenyl sulfonyl group at position 3 and an N-(2-ethoxyphenyl)amine substituent at position 3. Its molecular weight is approximately 463.94 g/mol (exact value varies slightly depending on substituents) .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUDOBBIXOHIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H18ClN5O3S
- Molecular Weight : 479.94 g/mol
Research indicates that compounds in the quinazoline family exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- A study demonstrated that quinazoline compounds could inhibit the activity of kinases involved in cancer cell signaling pathways. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example:
- A comparative analysis showed that certain quinazolines were effective against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been documented:
- Studies indicate that these compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition leading to apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various biochemical pathways. The following are notable applications:
Anticancer Activity
Studies have suggested that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine may act as potential anticancer agents. They can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, derivatives of quinazoline have shown promise in targeting cancer-related signaling pathways.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound class against various pathogens. It has been evaluated for its effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .
Anti-inflammatory Effects
Compounds within this structural framework have been studied for their anti-inflammatory properties. They may inhibit inflammatory mediators and cytokines involved in chronic inflammation, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity or tailor specific properties .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, derivatives of triazoloquinazolines were synthesized and tested against various cancer cell lines. The results indicated that certain modifications could significantly enhance their cytotoxic effects compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of triazoloquinazoline derivatives against resistant bacterial strains. The findings revealed that several derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than established antibiotics, suggesting their potential as new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfonyl and Amine Groups
The table below highlights key structural differences among related compounds:
Key Observations:
Savirin’s 4-isopropylphenyl sulfonyl group increases steric bulk, which may reduce solubility but improve membrane permeability .
Amine Substituent Position :
- The 2-ethoxyphenyl group in the target compound introduces ortho-substitution effects, which can hinder rotational freedom and stabilize specific conformations. In contrast, the 4-ethoxyphenyl analog () lacks this steric constraint .
Quinazoline vs. Quinazolinone: Savirin’s quinazolinone core (lacking the C5 amine) reduces hydrogen-bonding capacity compared to the target compound’s amine-functionalized structure .
Anticancer and Antimicrobial Screening:
- Triazolopyrimidines (e.g., compounds in ) show antiplasmodial and antitubercular activity, but triazoloquinazolines like the target compound have distinct pharmacodynamic profiles due to their larger aromatic systems .
- Thieno-fused triazolopyrimidines () exhibit higher anticancer activity than triazoloquinazolines, likely due to improved solubility and cellular uptake .
- Savirin demonstrated antagonistic effects against Staphylococcus aureus, suggesting that sulfonyl-triazoloquinazolines may have niche applications in antibiotic resistance management .
Solubility and Drug-Likeness:
- The 2-ethoxy group in the target compound may enhance solubility compared to para-substituted analogs (e.g., ), though this requires experimental validation .
- Compounds with 4-methylbenzyl or 3-chloro-4-methylphenyl groups () show higher molecular weights and logP values, indicating increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
